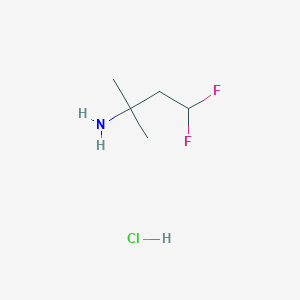

4,4-二氟-2-甲基丁-2-胺;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

In the first paper, the authors describe the synthesis of 4,4-difluoro-meta-chlorambucil, which is a difluorinated analog of chlorambucil. The synthesis involves a sequence that does not proceed beyond the intermediate methyl 4,4-difluoro-4-(4'-aminophenyl)butanoate due to its hydrolytic instability. The stable isomer, methyl 4,4-difluoro-4-(3'-aminophenyl)butanoate, is obtained through the reaction of methyl 4-(3'-nitrophenyl)-4-oxobutanoate with sulfur tetrafluoride, followed by hydrogenation .

The second paper discusses the synthesis of 3,3,4,4-tetrafluorochlorambucil. This synthesis starts with the reaction of 2,2-dichloro-2-(4'-nitrophenyl)acetonitrile with mercury(II) oxide and pyridinium poly(hydrogen fluoride), leading to various intermediates and ultimately to the target compound after bis(hydroxyethylation), chlorination, and hydrolysis .

Molecular Structure Analysis

While the papers do not directly analyze the molecular structure of 4,4-Difluoro-2-methylbutan-2-amine;hydrochloride, they do provide insights into the structures of related compounds. For instance, the third paper discusses the structure of a pyrrolo[3,4-c]pyrazol-6-one derivative, which was confirmed by X-ray analysis. This suggests that similar analytical techniques could be applied to determine the structure of the compound .

Chemical Reactions Analysis

The papers provide examples of chemical reactions involving fluorinated compounds. The first paper shows the conversion of an ester group into a carboxylic acid, which is a common functional group transformation . The second paper demonstrates the conversion of a nitro group to an amine, followed by bis(hydroxyethylation) and chlorination, which are reactions that could potentially be relevant to the synthesis or modification of 4,4-Difluoro-2-methylbutan-2-amine;hydrochloride . The third paper explores the reactions of keto esters with aromatic aldehydes and diamines, leading to various heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4-Difluoro-2-methylbutan-2-amine;hydrochloride are not directly discussed in the papers. However, the fluorinated compounds described in the papers are likely to exhibit unique properties due to the presence of fluorine atoms, such as increased stability, lipophilicity, and potential bioactivity. These properties are often exploited in pharmaceutical chemistry to improve drug characteristics .

科学研究应用

1. 合成和化学性质

- 4,4-二氟-2-甲基丁-2-胺;盐酸盐已在各种合成工艺中得到探索。Buss、Coe 和 Tatlow (1997) 的一项研究深入研究了 4[3'-双(2''-氯乙基)氨基苯基]-4,4-二氟丁酸的合成,其中间体涉及 4,4-二氟-4-(4'-氨基苯基)丁酸甲酯,突出了该化合物在复杂化学合成中的作用(Buss、Coe 和 Tatlow,1997 年)。

2. 在不对称合成中的应用

- Wangweerawong、Bergman 和 Ellman (2014) 报告了 4,4-二氟-2-甲基丁-2-胺;盐酸盐在不对称合成中的应用,特别是在非酸性 C-H 键与亚胺的分子间加成中。该过程实现了显着的反应性和非对映选择性,这对于创建对映体富集的化合物至关重要(Wangweerawong、Bergman 和 Ellman,2014 年)。

3. 创新的氟化技术

- Scherer、Yamanouchi 和 Onox (1990) 开发了一种使用元素氟进行液相光氟化的合成全氟化合物的创新技术,包括支链 F-烷烃和 F-醚。这种适用于 4,4-二氟化合物的技术代表了氟化学领域的重要进步(Scherer、Yamanouchi 和 Onox,1990 年)。

4. 在有机氟化学中的作用

- 该化合物已用于制造有机氟产品。例如,Kim 等人(2007 年)探索了它与伯胺在一锅方案中的反应以生成 β-氟吡咯衍生物,展示了它在有机合成中的多功能性(Kim 等人,2007 年)。

5. 对胺化研究的贡献

- Kawabe 和 Yanagita (1971) 对用 2-氨基丁醇胺化氯甲基化聚苯乙烯进行了研究,提供了对胺化反应动力学的见解。这项研究与了解 4,4-二氟-2-甲基丁-2-胺;盐酸盐在聚合物化学中的反应性有关(Kawabe 和 Yanagita,1971 年)。

安全和危害

The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statements H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

属性

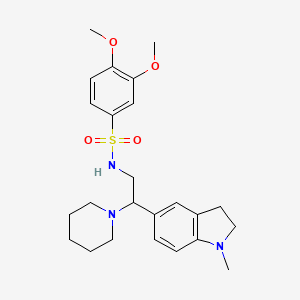

IUPAC Name |

4,4-difluoro-2-methylbutan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F2N.ClH/c1-5(2,8)3-4(6)7;/h4H,3,8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPLLLXQENIVTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(4-chlorobenzoyl)-2-[(4-chlorophenyl)sulfanyl]ethanehydrazonamide](/img/structure/B3007086.png)

![2-(8-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B3007095.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3007096.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]but-2-enamide](/img/structure/B3007098.png)

![N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B3007105.png)

![5-Bromo-3-fluoro-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B3007106.png)